molecular formula C6H12ClN B1382520 3-Cyclopropylazetidine hydrochloride CAS No. 1803603-58-8

3-Cyclopropylazetidine hydrochloride

Cat. No.: B1382520
CAS No.: 1803603-58-8
M. Wt: 133.62 g/mol
InChI Key: IRTANOPFXWHHFC-UHFFFAOYSA-N
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Description

3-Cyclopropylazetidine hydrochloride: is a chemical compound with the molecular formula C6H12ClN It is a hydrochloride salt form of 3-cyclopropylazetidine, a four-membered azetidine ring substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable azetidine precursor in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction parameters to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylazetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring or the cyclopropyl group is substituted by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or alkyl halides under basic conditions.

Major Products:

    Oxidation: Formation of cyclopropylazetidine oxides.

    Reduction: Formation of cyclopropylazetidine derivatives with reduced functional groups.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-Cyclopropylazetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropylazetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the cyclopropyl group’s unique electronic properties contribute to its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring without the cyclopropyl substitution.

    Cyclopropylamine: A simple amine with a cyclopropyl group.

    N-Methylazetidine: An azetidine ring with a methyl substitution on the nitrogen atom.

Uniqueness: 3-Cyclopropylazetidine hydrochloride is unique due to the combination of the azetidine ring and the cyclopropyl group. This combination imparts distinct chemical and physical properties, such as increased ring strain and unique electronic characteristics, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-cyclopropylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-5(1)6-3-7-4-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTANOPFXWHHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-58-8
Record name 3-cyclopropylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylazetidine hydrochloride
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3-Cyclopropylazetidine hydrochloride
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3-Cyclopropylazetidine hydrochloride
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3-Cyclopropylazetidine hydrochloride
Reactant of Route 5
3-Cyclopropylazetidine hydrochloride
Reactant of Route 6
3-Cyclopropylazetidine hydrochloride

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